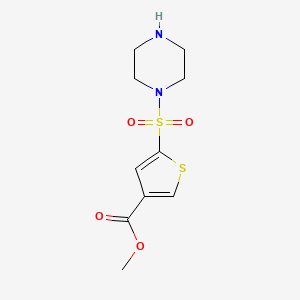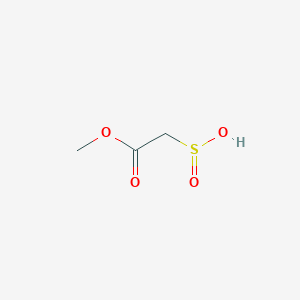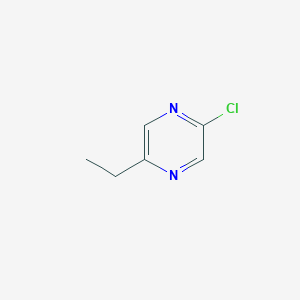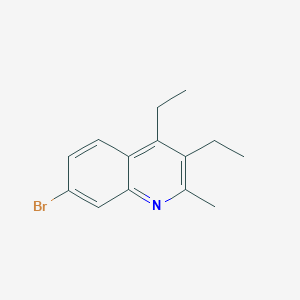![molecular formula C10H20N2O B15257115 N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B15257115.png)
N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring typically yields N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with similar structural features.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with different reactivity and biological properties.
Oxetane: A four-membered oxygen-containing heterocycle with distinct chemical behavior.
Uniqueness
N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide is unique due to its specific substitution pattern and the presence of the propanamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12(4)7-8-5-6-11-8/h8,11H,5-7H2,1-4H3 |
InChI Key |
AJRRGSFOHNRQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15257047.png)
![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B15257053.png)





![N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide](/img/structure/B15257083.png)
![5-(5-Formylthiophen-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B15257090.png)

![2Lambda6-thia-7-azaspiro[4.5]decane-2,2-dione](/img/structure/B15257119.png)
